molecular formula C36H31BrN2O6 B15013081 3,4,5-tris(benzyloxy)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide

3,4,5-tris(benzyloxy)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B15013081
M. Wt: 667.5 g/mol
InChI Key: ZMFSUELLKAZATB-BBUXEPKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-tris(benzyloxy)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including benzyloxy, bromo, hydroxy, and methoxy groups, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-tris(benzyloxy)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Preparation of 3,4,5-tris(benzyloxy)benzoic acid: This intermediate can be synthesized by the benzylation of gallic acid using benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the hydrazide: The 3,4,5-tris(benzyloxy)benzoic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.

    Condensation reaction: The final step involves the condensation of the hydrazide with 3-bromo-4-hydroxy-5-methoxybenzaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-tris(benzyloxy)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromo group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction of a nitro group would yield an amine.

Scientific Research Applications

3,4,5-tris(benzyloxy)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5-tris(benzyloxy)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, the bromo and hydroxy groups may facilitate binding to active sites of enzymes, while the benzyloxy groups may enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-tris(benzyloxy)benzoic acid
  • Methyl 3,4,5-tris(benzyloxy)benzoate
  • 3,4,5-tris(benzyloxy)benzaldehyde

Uniqueness

3,4,5-tris(benzyloxy)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties

This detailed article provides a comprehensive overview of 3,4,5-tris(benzyloxy)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C36H31BrN2O6

Molecular Weight

667.5 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3,4,5-tris(phenylmethoxy)benzamide

InChI

InChI=1S/C36H31BrN2O6/c1-42-31-18-28(17-30(37)34(31)40)21-38-39-36(41)29-19-32(43-22-25-11-5-2-6-12-25)35(45-24-27-15-9-4-10-16-27)33(20-29)44-23-26-13-7-3-8-14-26/h2-21,40H,22-24H2,1H3,(H,39,41)/b38-21+

InChI Key

ZMFSUELLKAZATB-BBUXEPKYSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC(=C(C(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC(=C(C(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.